Vinorelbine N'b-Oxide
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Overview
Description
Vinorelbine N’b-Oxide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as a chemotherapy drug for treating various types of cancer, including non-small cell lung cancer and breast cancer . Vinorelbine N’b-Oxide is an oxidized form of vinorelbine, which may have unique properties and applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinorelbine N’b-Oxide involves the oxidation of vinorelbine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general oxidation reactions can be employed using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides under controlled conditions .
Industrial Production Methods
Industrial production methods for vinorelbine N’b-Oxide are not well-documented. the production of vinorelbine itself involves semi-synthetic processes starting from natural alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus). The oxidation step to produce vinorelbine N’b-Oxide would likely be integrated into the existing production process for vinorelbine .
Chemical Reactions Analysis
Types of Reactions
Vinorelbine N’b-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the N’b-oxide back to vinorelbine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the molecule further.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation may produce more oxidized derivatives, while reduction would yield vinorelbine .
Scientific Research Applications
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a research tool in cell biology.
Medicine: Explored for its potential therapeutic effects and as a derivative of vinorelbine, it may have unique anticancer properties.
Mechanism of Action
Vinorelbine N’b-Oxide, like vinorelbine, likely exerts its effects by binding to tubulin and inhibiting microtubule assembly. This action disrupts the mitotic spindle formation, leading to cell cycle arrest at metaphase and subsequent cell death. The specific molecular targets and pathways involved include tubulin and microtubule-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Vinorelbine: The parent compound, used in chemotherapy.
Vincristine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vinblastine: A vinca alkaloid used in the treatment of various cancers
Uniqueness
Vinorelbine N’b-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to vinorelbine. This uniqueness could potentially lead to different therapeutic effects and applications in research and medicine .
Properties
Molecular Formula |
C45H53N4O9+ |
---|---|
Molecular Weight |
793.9 g/mol |
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1 |
InChI Key |
YOYFFCGVVPCKTG-NTGMMZOJSA-O |
Isomeric SMILES |
CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Canonical SMILES |
CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origin of Product |
United States |
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